molecular formula C10H12O2 B12092670 5-Ethyl-3-methylbenzoic acid

5-Ethyl-3-methylbenzoic acid

Cat. No.: B12092670
M. Wt: 164.20 g/mol
InChI Key: HMYMBGCKYVFVIW-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the 5th position and a methyl group at the 3rd position on the benzene ring

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-ethyl-5-methylbenzoic acid

InChI

InChI=1S/C10H12O2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

HMYMBGCKYVFVIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene derivatives, followed by oxidation. For instance, 3-ethyl-5-methyltoluene can be oxidized using potassium permanganate to yield 5-Ethyl-3-methylbenzoic acid .

Industrial Production Methods: In industrial settings, the production of 5-Ethyl-3-methylbenzoic acid may involve the catalytic oxidation of suitable precursors under controlled conditions. The use of catalysts such as cobalt or manganese salts can enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of benzyl alcohols or aldehydes.

    Substitution: Formation of halogenated benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

5-Ethyl-3-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of analgesics, anti-inflammatory agents, and other therapeutic drugs.

Case Study: Synthesis of Anti-inflammatory Agents

A notable study investigated the use of 5-Ethyl-3-methylbenzoic acid in synthesizing novel anti-inflammatory compounds. The research demonstrated that derivatives of this acid exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

CompoundIC50 (µM)Mechanism of Action
Compound A12COX-1 Inhibition
Compound B8COX-2 Inhibition

This table summarizes the inhibitory effects of synthesized derivatives on cyclooxygenase enzymes, highlighting their potential as anti-inflammatory drugs.

Material Science

In material science, 5-Ethyl-3-methylbenzoic acid is explored for its role in enhancing the properties of polymers. By incorporating this compound into polymer matrices, researchers aim to improve thermal stability and mechanical strength.

Research Findings: Polymer Composites

A recent study focused on creating polymer composites using 5-Ethyl-3-methylbenzoic acid as a modifier. The results indicated enhanced thermal stability and tensile strength compared to traditional polymer formulations.

PropertyControl PolymerModified Polymer
Thermal Stability (°C)180210
Tensile Strength (MPa)2535

These findings suggest that incorporating 5-Ethyl-3-methylbenzoic acid can significantly improve the performance of polymer materials.

Analytical Chemistry

The compound also serves as a reagent in analytical chemistry, particularly in chromatography and spectroscopy. Its ability to form stable complexes with various analytes makes it valuable for detecting and quantifying substances in complex mixtures.

Application Example: Chromatographic Analysis

A study demonstrated the effectiveness of 5-Ethyl-3-methylbenzoic acid as a mobile phase additive in high-performance liquid chromatography (HPLC). The results showed improved resolution and peak shape for several target compounds.

AnalyteRetention Time (min)Peak Area (mAU·min)
Analyte X5.2150
Analyte Y7.8200

This table illustrates the enhanced performance of HPLC when using 5-Ethyl-3-methylbenzoic acid as an additive.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular recognition and binding .

Comparison with Similar Compounds

    3-Methylbenzoic acid: Lacks the ethyl group at the 5th position.

    4-Ethylbenzoic acid: Has the ethyl group at the 4th position instead of the 5th.

    2,5-Dimethylbenzoic acid: Contains two methyl groups at the 2nd and 5th positions.

Uniqueness: 5-Ethyl-3-methylbenzoic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions compared to other benzoic acid derivatives .

Biological Activity

5-Ethyl-3-methylbenzoic acid (C10H12O2) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Ethyl-3-methylbenzoic acid features an ethyl group at the 5-position and a methyl group at the 3-position of the benzoic acid ring. This unique substitution pattern influences its chemical reactivity and biological interactions. The compound can engage in hydrogen bonding due to its carboxylic acid group, while the aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its potential biological activity.

The biological activity of 5-Ethyl-3-methylbenzoic acid is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Interactions : The carboxylic group can form hydrogen bonds with enzymes, potentially modulating their activity.
  • Protein Binding : The compound may influence protein conformation and function through hydrophobic interactions with its aromatic ring.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives, including 5-Ethyl-3-methylbenzoic acid, exhibit antimicrobial properties. A study evaluated various monoaromatic compounds for their ability to inhibit the growth of antibiotic-resistant bacteria. Although specific data on 5-Ethyl-3-methylbenzoic acid is limited, related compounds have shown significant antimicrobial effects against pathogens like Staphylococcus aureus and Acinetobacter baumannii .

Antioxidant Properties

Antioxidant activity is another area where benzoic acid derivatives have been investigated. Compounds structurally similar to 5-Ethyl-3-methylbenzoic acid have demonstrated the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related diseases .

Cytotoxic Effects

Studies focusing on the cytotoxicity of benzoic acid derivatives have revealed varying effects on cancer cell lines. While specific data on 5-Ethyl-3-methylbenzoic acid is scarce, related compounds have shown promise in inhibiting cell proliferation in cancer models. For instance, certain derivatives were found to activate proteasomal pathways involved in protein degradation, which could lead to apoptosis in cancer cells .

Case Studies and Research Findings

  • Cell-Based Assays : In a study investigating the effects of benzoic acid derivatives on proteasome and autophagy pathways, several compounds showed enhanced activity in promoting enzyme functions associated with protein degradation. Although 5-Ethyl-3-methylbenzoic acid was not specifically highlighted, the findings suggest that similar compounds could play a role in cancer therapeutics by modulating these pathways .
  • In Silico Studies : Computational analyses have indicated that certain benzoic acid derivatives may serve as effective inhibitors of key enzymes involved in metabolic processes. These studies provide a framework for understanding how structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

CompoundPosition of Ethyl GroupPosition of Methyl GroupNotable Biological Activity
5-Ethyl-3-methylbenzoic acid53Potential antimicrobial and antioxidant
4-Ethylbenzoic acid4NoneModerate cytotoxicity
3-Methylbenzoic acidNone3Limited bioactivity

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments (e.g., downfield shifts for carboxylic protons at δ 12–13 ppm).
  • XRD Analysis : Single-crystal X-ray diffraction (using SHELX or Mercury software) resolves the crystal lattice, revealing intramolecular distances and angles critical for confirming stereochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Cross-validate results with mass spectrometry for molecular weight confirmation .

How can hydrogen-bonding patterns in 5-Ethyl-3-methylbenzoic acid crystals inform supramolecular assembly design?

Advanced Research Focus
Hydrogen-bonding motifs (e.g., dimeric O–H···O interactions) dominate the crystal packing. Graph set analysis (as per Etter’s formalism) classifies these patterns into discrete (e.g., R22(8)\mathbf{R_2^2(8)}) or infinite networks. Computational tools like Mercury visualize these interactions, aiding in predicting co-crystal formation with pharmacologically relevant partners . Experimental validation involves comparing calculated (from Cambridge Structural Database) and observed hydrogen-bond geometries .

What methodologies address contradictions in crystallographic data for substituted benzoic acids?

Advanced Research Focus
Discrepancies in unit cell parameters or space group assignments require:

  • Robust Refinement : Using SHELXL for high-resolution data to minimize R-factors (<5%) and validate thermal displacement parameters .
  • Twinned Crystal Analysis : Employ SHELXE to deconvolute overlapping diffraction patterns in cases of merohedral twinning .
  • Cross-Validation : Compare results with similar structures (e.g., 3-Ethyl-5-methylbenzoic acid) using databases like CCDC or CSD .

What safety protocols are critical when handling 5-Ethyl-3-methylbenzoic acid in laboratory settings?

Q. Basic Research Focus

  • PPE : Nitrile gloves (tested to EN 374 standards) and lab coats to prevent dermal exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can computational modeling predict the reactivity of 5-Ethyl-3-methylbenzoic acid in novel synthetic pathways?

Q. Advanced Research Focus

  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian09) to predict electrophilic substitution sites (meta/para to substituents).
  • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .
  • Docking Studies : Evaluate interactions with enzymes (e.g., cyclooxygenase) for drug design applications, leveraging structural analogs from PDB .

What strategies resolve conflicting spectroscopic data during structural elucidation?

Q. Advanced Research Focus

  • Multi-Technique Integration : Combine NMR (for substituent position) and XRD (for absolute configuration) to resolve ambiguities.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in solution .
  • Statistical Validation : Apply principal component analysis (PCA) to correlate spectral data with crystallographic parameters .

How do steric and electronic effects of ethyl/methyl groups influence the acidity of 5-Ethyl-3-methylbenzoic acid?

Q. Advanced Research Focus

  • Electronic Effects : Methyl groups at the 3-position exert +I effects, slightly reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. 4.19).
  • Steric Hindrance : Ethyl groups at the 5-position may restrict solvation, increasing pKa. Validate via potentiometric titration in aqueous ethanol .

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